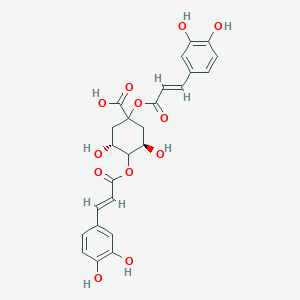

1,4-Dicaffeoylquinic acid

描述

属性

IUPAC Name |

1,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-3,5-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(32)36-23-19(30)11-25(24(34)35,12-20(23)31)37-22(33)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-31H,11-12H2,(H,34,35) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXQRCXQQWUFQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859592 | |

| Record name | 1,4-Bis{[3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-3,5-dihydroxycyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182-34-9 | |

| Record name | 2-allyl-1,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo]oxy]-3,5-dihydroxycyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biosynthesis of 1,4-Dicaffeoylquinic Acid in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dicaffeoylquinic acid (1,4-diCQA) is a naturally occurring polyphenolic compound found in a variety of plant species. As a member of the dicaffeoylquinic acid family, it is recognized for its significant antioxidant, anti-inflammatory, and other potential therapeutic properties, making it a compound of interest for researchers in plant science, pharmacology, and drug development. This technical guide provides a comprehensive overview of the biosynthesis of 1,4-diCQA in plants, detailing the metabolic pathways, key enzymes, and relevant experimental methodologies.

The Phenylpropanoid Pathway: The Foundation of this compound Biosynthesis

The journey to this compound begins with the phenylpropanoid pathway, a central metabolic route in plants responsible for the synthesis of a wide array of secondary metabolites. The initial steps of this pathway provide the essential precursors for the formation of caffeoylquinic acids.

The biosynthesis of monocaffeoylquinic acids, such as the well-known chlorogenic acid (CGA), is a critical prerequisite for the formation of dicaffeoylquinic acids. Three primary routes have been proposed for the synthesis of CGA[1][2]:

-

The HQT-dependent pathway: This is considered the main route in many plant species, including tomato and potato.[2][3] It involves the direct esterification of quinic acid with caffeoyl-CoA, a reaction catalyzed by the enzyme hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT).[1][2]

-

The HCT/C3'H pathway: In this route, p-coumaroyl-CoA is first esterified with quinic acid by hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT). The resulting p-coumaroylquinate is then hydroxylated by p-coumaroyl ester 3'-hydroxylase (C3'H) to form CGA.[1][2]

-

The caffeoyl-glucoside pathway: This less common pathway utilizes caffeoyl-glucoside as the acyl donor for the esterification of quinic acid.

The Formation of Dicaffeoylquinic Acids: The Role of HQT's Dual Catalytic Activity

The synthesis of dicaffeoylquinic acids, including 1,4-diCQA, is intricately linked to the metabolism of monocaffeoylquinic acids. A key player in this process is the enzyme hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (HQT), which exhibits a remarkable dual catalytic activity.[4][5]

In addition to its role in CGA synthesis, HQT can also catalyze the formation of dicaffeoylquinic acids through two proposed mechanisms[4][5][6]:

-

Acylation of a monocaffeoylquinic acid: A molecule of CGA can be acylated by a second molecule of caffeoyl-CoA.

-

Transesterification between two monocaffeoylquinic acid molecules: Two molecules of CGA can react, with one acting as the acyl donor and the other as the acyl acceptor.

This dual functionality of HQT allows for the synthesis of both mono- and dicaffeoylquinic acids, with the reaction conditions, such as substrate concentration and pH, likely influencing the product outcome. The synthesis of diCQAs has been observed to be favored at a low pH, which is characteristic of the plant cell vacuole, a site of HQT localization.[4][5][7]

Quantitative Data on this compound Biosynthesis

The following tables summarize key quantitative data related to the enzymes and compounds involved in the biosynthesis of this compound.

| Enzyme | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) | Plant Source | Reference |

| Hydroxycinnamoyl-CoA:quinate hydroxycinnamoyl transferase (SlHQT) | Chlorogenic Acid | High | Low | Not specified | Solanum lycopersicum | [4] |

| Isochlorogenic acid synthase (IbICS) | 3-Caffeoylquinic Acid | 3.5 | 6.3 | 39.9 | Ipomoea batatas |

| Plant Species | Tissue | Concentration of 1,4-diCQA (µg/g dry weight) | Reference |

| Artemisia annua | Not specified | Reported presence | |

| Vicia faba | Not specified | Reported presence | |

| Achillea millefolium | Aerial parts | Detected | [8] |

| Equisetum arvense | Aerial parts | Detected | [8] |

| Matricaria chamomilla | Flowers | Detected | [8] |

Experimental Protocols

Extraction of Dicaffeoylquinic Acids from Plant Material for HPLC Analysis

This protocol is adapted from methodologies described for the analysis of caffeoylquinic acids in medicinal plants.[8][9][10]

Materials:

-

Dried and powdered plant material

-

50% Methanol (MeOH)

-

Centrifuge

-

Heating carousel or water bath

-

Vortex mixer

-

Syringe filters (0.45 µm)

Procedure:

-

Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

-

Add 20 mL of 50% MeOH to the tube.

-

Reflux the mixture for 20 minutes at an appropriate temperature with continuous stirring.

-

Allow the extract to cool to room temperature.

-

Centrifuge the extract for 10 minutes at 14,000 x g.

-

Carefully collect the supernatant.

-

For enhanced extraction, the pellet can be re-extracted with another 20 mL of 50% MeOH and the supernatants combined.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The extract is now ready for HPLC analysis.

HPLC Method for the Quantification of this compound

This protocol is a generalized method based on several published HPLC analyses of dicaffeoylquinic acids.[8][9][10]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.085% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-50 min: Linear gradient from 12% B to 24% B.

-

50-55 min: Isocratic at 24% B.

-

55-56 min: Linear gradient to 100% B.

-

56-60 min: Isocratic at 100% B.

-

60-62 min: Return to initial conditions (12% B).

-

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 325 nm.

-

Injection Volume: 10 µL.

Quantification:

-

Prepare a calibration curve using a certified standard of this compound at various concentrations.

-

Inject the prepared plant extracts and the standards into the HPLC system.

-

Identify the 1,4-diCQA peak in the chromatograms of the extracts by comparing the retention time with that of the standard.

-

Quantify the amount of 1,4-diCQA in the extracts by integrating the peak area and using the calibration curve.

HQT Enzyme Assay for Dicaffeoylquinic Acid Synthesis

This assay is designed to measure the chlorogenate:chlorogenate transferase (CCT) activity of the HQT enzyme, which leads to the formation of dicaffeoylquinic acids.[4]

Materials:

-

Crude protein extract from plant tissue or recombinant HQT enzyme.

-

Chlorogenic acid (CGA) solution.

-

Reaction buffer (e.g., sodium phosphate buffer, pH adjusted to a low value such as 5.0 to favor diCQA synthesis).

-

Stop solution (e.g., 1 M HCl).

-

HPLC system for product analysis.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and a known concentration of CGA.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the crude protein extract or purified HQT enzyme.

-

Incubate the reaction for a specific period (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Analyze the reaction products by HPLC, as described in the protocol above, to detect and quantify the formation of dicaffeoylquinic acids.

-

A negative control reaction, where the enzyme is heat-inactivated or omitted, should be run in parallel.

Visualizing the Biosynthetic Pathway and Experimental Workflow

To further elucidate the complex processes described, the following diagrams have been generated using the DOT language.

Caption: Biosynthesis pathway of this compound.

Caption: Experimental workflow for HPLC quantification of 1,4-diCQA.

Caption: Workflow for the HQT enzyme assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the metabolic and physiological roles of HQT in S. lycopersicum by gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the metabolic and physiological roles of HQT in S. lycopersicum by gene editing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual Catalytic Activity of Hydroxycinnamoyl-Coenzyme A Quinate Transferase from Tomato Allows It to Moonlight in the Synthesis of Both Mono- and Dicaffeoylquinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.unito.it [iris.unito.it]

- 6. Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. scielo.br [scielo.br]

- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

A Technical Guide to the Molecular Mechanism of Action of 1,4-Dicaffeoylquinic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,4-Dicaffeoylquinic acid (1,4-DCQA) is a naturally occurring polyphenolic compound found in various plant species, notably Xanthium fructus.[][2] As a member of the dicaffeoylquinic acid (DCQA) family, it has garnered significant scientific interest for its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective effects.[3][4][5] This document provides an in-depth analysis of the molecular mechanisms underpinning these activities, focusing on its interaction with key cellular signaling pathways. We consolidate quantitative data, detail relevant experimental methodologies, and present visual diagrams of the signaling cascades to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanisms of Action at the Molecular Level

1,4-DCQA and its isomers exert their biological effects by modulating several critical intracellular signaling pathways. The primary mechanisms involve the inhibition of pro-inflammatory cascades, the activation of endogenous antioxidant responses, and the interference with pathological protein aggregation.

Anti-Inflammatory Effects: Inhibition of NF-κB and MAPK Signaling

A hallmark of DCQAs is their potent anti-inflammatory activity, primarily mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][6][7]

-

NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB, IκBα, is phosphorylated and subsequently degraded.[7] This allows the NF-κB p50/p65 dimer to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes. DCQAs have been shown to prevent the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and blocking the inflammatory response.[6][7][8] This leads to a significant reduction in the production of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), nitric oxide (NO), and prostaglandin E2 (PGE2).[][6] Consequently, the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also downregulated.[6][9]

-

MAPK Pathway: The MAPK pathway, comprising key kinases such as ERK, JNK, and p38, is another critical regulator of inflammation. Upon activation by stimuli, these kinases trigger a phosphorylation cascade that activates transcription factors like AP-1. DCQAs effectively inhibit the phosphorylation of ERK, JNK, and p38 in a concentration-dependent manner.[6][8][9] By blocking this cascade, DCQAs prevent the activation of downstream targets, contributing to their broad anti-inflammatory profile.[7]

Antioxidant Effects: Activation of the Keap1-Nrf2 Pathway

DCQAs are recognized as powerful antioxidants, a property attributed to their ability to activate the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][5][10][11] This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[12][13] In the presence of oxidative stress or electrophilic compounds like DCQAs, specific cysteine residues on Keap1 are modified.[13] This modification induces a conformational change in Keap1, leading to the release of Nrf2.[10] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes.[10] This binding event drives the transcription of a suite of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), catalase (CAT), and glutathione peroxidases (GPX), thereby bolstering the cell's defense against oxidative damage.[10]

Neuroprotective Effects and Other Activities

The molecular activities of DCQAs extend to neuroprotection, particularly in the context of Alzheimer's disease (AD). Several isomers have been shown to interfere with the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of AD.[14] For instance, 1,3-dicaffeoylquinic acid was found to disrupt Aβ self-aggregation by directly interacting with the Met-35 residue.[14] Furthermore, compounds like 1,5-dicaffeoylquinic acid protect neuronal cells from Aβ-induced toxicity and mitigate Aβ-induced alterations in tau protein expression and phosphorylation.[15][16]

Beyond neuroprotection, 1,4-DCQA has been identified as a potent and selective inhibitor of HIV-1 integrase, an essential enzyme for viral replication, demonstrating its potential as an antiviral agent.[17][18][19]

Quantitative Data Summary

The biological activity of 1,4-DCQA and its related isomers has been quantified in various in vitro assays. The following tables summarize key inhibitory and effective concentrations.

Table 1: Enzyme and Transporter Inhibition by Dicaffeoylquinic Acids

| Compound | Target | Assay Type | IC50 / EC50 | Source |

|---|---|---|---|---|

| 1,4-DCQA (Cynarin) | hOAT1 | Transporter Inhibition | 6.03 µM | [18] |

| 3,4-DCQA | α-glucosidase | Enzyme Inhibition | 241.80 µg/mL | [20] |

| 3,4-DCQA | NCI-H23 cells | Cytotoxicity | 3.26 µg/mL |[20] |

Table 2: Antioxidant Activity of 3,4-Dicaffeoylquinic Acid

| Assay | Parameter | EC50 | Source |

|---|---|---|---|

| Ferric Reducing | Antioxidant Power | 2.18 µg/mL | [20] |

| β-carotene Bleaching | Lipid Peroxidation Inhibition | 23.85 µg/mL | [20] |

| DPPH Scavenging | Radical Scavenging | 68.91 µg/mL |[20] |

Experimental Protocols

The following sections detail generalized methodologies used to investigate the molecular mechanisms of DCQAs.

In Vitro Anti-Inflammatory Assay

-

Cell Culture: RAW264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with various concentrations of the test DCQA isomer for 1-2 hours.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 50-100 ng/mL) to the culture medium for a specified duration (e.g., 1 hour for signaling studies, 24 hours for mediator release).

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite in the culture supernatant is measured using the Griess reagent assay.

-

Cytokines (TNF-α, IL-6): Levels of secreted cytokines in the supernatant are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis:

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Nuclear and cytoplasmic fractions are separated if required for translocation studies.

-

SDS-PAGE and Transfer: Protein concentration is determined (e.g., via BCA assay), and equal amounts are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-IκBα, phospho-p38, COX-2, iNOS) overnight at 4°C. After washing, it is incubated with an appropriate HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels, often normalized to a loading control like α-Tubulin or GAPDH.

-

Nrf2 Nuclear Translocation Assay

-

Cell Culture and Treatment: Cells (e.g., HepG2) are treated with DCQA for a defined period.

-

Nuclear and Cytoplasmic Fractionation: Cells are harvested and lysed with a hypotonic buffer to isolate the cytoplasmic fraction. The remaining nuclear pellet is then lysed with a nuclear extraction buffer. The purity of fractions is confirmed by immunoblotting for cytoplasmic (e.g., α-Tubulin) and nuclear (e.g., Lamin B1) markers.

-

Western Blot Analysis: Both cytoplasmic and nuclear fractions are analyzed by Western blot using an antibody specific for Nrf2 to determine its relative abundance in each compartment. An increase in nuclear Nrf2 and a corresponding decrease in cytoplasmic Nrf2 indicates translocation.

Conclusion

This compound and its isomers are multifaceted bioactive compounds that operate at the molecular level by targeting fundamental signaling pathways involved in inflammation and oxidative stress. Their ability to concurrently inhibit NF-κB and MAPK signaling while activating the protective Keap1-Nrf2 pathway underscores their therapeutic potential for a range of disorders underpinned by these processes. Further research into the specific structure-activity relationships of different DCQA isomers, along with preclinical and clinical evaluation, is warranted to fully explore their utility as novel therapeutic agents.

References

- 2. selleckchem.com [selleckchem.com]

- 3. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 1182-34-9 | FD157794 [biosynth.com]

- 5. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. ohsu.edu [ohsu.edu]

- 12. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 13. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dicaffeoylquinic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. Caffeoylquinic acids in Centella asiatica protect against amyloid-β toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound | HIV Protease | TargetMol [targetmol.com]

- 18. This compound | CAS:1182-34-9 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 19. This compound - CD BioGlyco [bioglyco.com]

- 20. medchemexpress.com [medchemexpress.com]

known biological activities of 1,4-Dicaffeoylquinic acid

An In-depth Technical Guide on the Biological Activities of 1,4-Dicaffeoylquinic Acid

Introduction

This compound (1,4-DCQA) is a polyphenolic compound belonging to the family of dicaffeoylquinic acids (DCQAs). These compounds are esters formed from quinic acid and two caffeic acid units and are found in a variety of plants, including Xanthii fructus, Artemisia annua, and Ilex kudingcha.[1][2][3] As a member of this class, 1,4-DCQA exhibits a wide spectrum of biological activities, making it a compound of significant interest for researchers in pharmacology and drug development. Extensive preclinical data have highlighted its antioxidative, anti-inflammatory, antiviral, neuroprotective, and cardiovascular protective effects.[4][5] This technical guide provides a comprehensive overview of the known biological activities of 1,4-DCQA and its isomers, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anti-inflammatory Activity

Dicaffeoylquinic acids are potent anti-inflammatory agents. They exert their effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action

Studies on RAW264.7 macrophage cells have shown that DCQAs, including the 1,4-isomer, can suppress inflammatory responses induced by lipopolysaccharide (LPS).[6] The primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7] Pretreatment with DCQAs prevents the phosphorylation of IκBα, an inhibitor of NF-κB, thereby blocking NF-κB's translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[6] Simultaneously, DCQAs inhibit the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[6] This dual inhibition leads to a significant reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[6][8] Consequently, the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also downregulated.[6][8]

Quantitative Data: Anti-inflammatory Effects

| Compound | Assay/Model | Concentration/Dose | Observed Effect | Reference |

| 1,4-DCQA | LPS-stimulated TNF-α production | - | Inhibits production | [3] |

| 4,5-diCQA | LPS-induced IL-6 expression (RAW264.7 cells) | 4 µM | ~20% inhibition | [8] |

| 4,5-diCQA | LPS-induced TNF-α expression (RAW264.7 cells) | 4 µM | ~40% inhibition | [8] |

| 4,5-diCQA | Carrageenan-induced paw edema (rat model) | 5, 10, 20 mg/kg (oral) | Dose-dependent suppression of edema | [8] |

| DiCQAs | LPS-induced NO, PGE2, TNF-α, IL-1β, IL-6 production (RAW264.7 cells) | Concentration-dependent | Suppression of production | [6] |

Experimental Protocol: LPS-Induced Inflammation in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Treatment: Cells are seeded in plates and allowed to adhere. They are then pretreated with various concentrations of 1,4-DCQA for a specified period (e.g., 1-2 hours).

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a further 24 hours.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Cytokines (TNF-α, IL-1β, IL-6) and PGE2: Levels of these mediators in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Western Blot Analysis:

-

Cells are lysed to extract total proteins.

-

Protein concentrations are determined using a Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα, ERK, JNK, and p38, as well as iNOS and COX-2.

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathway Diagram

Caption: Inhibition of NF-κB and MAPK pathways by 1,4-DCQA.

Antiviral Activity

1,4-DCQA has demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus type 1 (HIV-1).[9]

Mechanism of Action

The primary antiviral mechanism of 1,4-DCQA against HIV-1 is the inhibition of the viral integrase enzyme.[9][10] HIV-1 integrase is crucial for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome. By acting as a potent and selective inhibitor of this enzyme, 1,4-DCQA effectively halts the viral replication cycle in cell cultures at non-toxic concentrations.[9][10] Other DCQA isomers have also shown activity against a range of viruses, including Enterovirus A-71 (EV-A71) and influenza A virus, often by interfering with viral entry into host cells.[11][12] For instance, 3,4-DCQA disrupts the interaction between EV-A71 and its heparan sulfate receptor.[12]

Quantitative Data: Antiviral Effects

| Compound | Virus | Assay/Model | EC50 / IC50 | CC50 | Reference |

| 1,4-DCQA | HIV-1 | MT-2 cell culture | Potent inhibitor (value not specified) | Non-toxic | [9][10] |

| 3,4-DCQA | EV-A71 (TW/2231/1998) | Anti-CPE Assay (RD cells) | 36.38 ± 2.05 µM | >400 µM | [12] |

| 4,5-diCQA | HIV-1 Reverse Transcriptase | Enzyme Inhibition Assay | 0.240 mmol/L (IC50) | - | [13] |

| 3,4-diCQA | Influenza A Virus (in vivo) | Mouse model | 50 mg/kg (oral admin.) | - | [11] |

Experimental Protocol: HIV-1 Replication Assay

-

Cell Line: MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection, are typically used.

-

Infection: Cells are infected with a known titer of HIV-1.

-

Treatment: Immediately following infection, the cells are treated with various concentrations of 1,4-DCQA. A control group receives no treatment.

-

Incubation: The treated and control cells are incubated for a period that allows for several rounds of viral replication (e.g., 3-5 days).

-

Quantification of Viral Replication: The extent of HIV-1 replication is measured by quantifying a viral protein, typically the p24 antigen, in the cell culture supernatant using an ELISA.

-

Toxicity Assay: A parallel experiment is conducted on uninfected cells using a viability assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50) of the compound.

-

Data Analysis: The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of p24 production against the concentration of 1,4-DCQA.

Antioxidant Activity

Like many polyphenols, DCQAs are powerful antioxidants. They can neutralize free radicals and protect cells from oxidative damage.[4][5]

Mechanism of Action

The antioxidant properties of DCQAs stem from their chemical structure, specifically the presence of catechol groups (two adjacent hydroxyl groups on a phenyl ring) which can donate hydrogen atoms to scavenge free radicals.[14] In addition to direct radical scavenging, DCQAs can exert indirect antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[4][7] Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxifying enzymes, enhancing the cell's endogenous defense against oxidative stress.[15]

Quantitative Data: Antioxidant Effects

| Compound | Assay | IC50 / EC50 | Reference |

| 3,4-diCQA | Ferric Reducing Activity | 2.18 µg/ml (EC50) | [16] |

| 3,4-diCQA | β-carotene Bleaching Activity | 23.85 µg/ml (EC50) | [16] |

| 3,4-diCQA | DPPH Scavenging Activity | 68.91 µg/ml (EC50) | [16] |

| 3,4-diCQA methyl ester | DPPH Scavenging Activity | 7.78 ± 0.24 µg/mL (IC50) | [17] |

| 4,5-diCQA | DPPH Scavenging Activity | 14.94 ± 0.60 µg/mL (IC50) | [17] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Various concentrations of the test compound (e.g., 1,4-DCQA) are added to the DPPH solution. A control containing only methanol and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentrations.

Enzyme and Transporter Inhibition

1,4-DCQA and its isomers have been shown to inhibit various enzymes and cellular transporters, which contributes to their diverse pharmacological effects.

Activity Profile

-

Human Organic Anion Transporters (hOATs): 1,4-DCQA (referred to as cynarin in the study) competitively inhibits hOAT1, a transporter involved in the elimination of drugs and endogenous metabolites.[9] This suggests a potential for food-drug interactions.

-

α-Glucosidase and α-Amylase: Certain DCQA isomers are inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. This activity suggests a potential role in managing postprandial hyperglycemia in diabetes.[16][17]

-

Aldose Reductase: DCQAs markedly inhibit aldose reductase, an enzyme implicated in the development of diabetic complications.[17]

-

Tyrosinase: Isomers like 4,5-DCQA can inhibit tyrosinase, the key enzyme in melanin synthesis, suggesting potential applications in cosmetics for skin depigmentation.[18]

Quantitative Data: Enzyme and Transporter Inhibition

| Compound | Target | IC50 | Inhibition Manner | Reference |

| 1,4-DCQA (Cynarin) | hOAT1 | 6.03 µmol·L⁻¹ | Competitive | [9] |

| 3,5-diCQA | α-Glucosidase | 157.13 ± 6.82 µg/mL | - | [17] |

| 3,4-diCQA | α-Glucosidase | 241.80 µg/ml (EC50) | - | [16] |

| 3,4-diCQA methyl ester | α-Amylase | Substantial inhibition | - | [17] |

| DCQA derivatives | Aldo-keto reductase (AKR1B10) | 1.24-2.29 µM | - | [19] |

| 3,4-diCQA | Tyrosinase (cell-free) | High inhibition (~35% at 25 µM) | - | [18] |

| 4,5-diCQA | Tyrosinase (cell-free) | High inhibition (~35% at 25 µM) | - | [18] |

Experimental Protocol: hOAT1 Uptake Inhibition Assay

-

Cell Line: A stable cell line expressing the human OAT1 transporter (e.g., HEK293-hOAT1) is used.

-

Substrate: A known fluorescent or radiolabeled substrate of hOAT1 (e.g., para-aminohippurate, PAH) is used.

-

Inhibition Assay: The cells are incubated with the substrate in the presence and absence of various concentrations of the inhibitor (1,4-DCQA).

-

Uptake Measurement: After a defined incubation period, the uptake of the substrate into the cells is stopped (e.g., by washing with ice-cold buffer). The amount of substrate inside the cells is then quantified (by fluorescence or scintillation counting).

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of substrate uptake versus the inhibitor concentration. The nature of inhibition (e.g., competitive) can be determined through kinetic studies (e.g., Lineweaver-Burk plots).

Cardiovascular Protective Effects

A related compound, 3-Caffeoyl-4-dicaffeoylquinic acid (CDCQ), has been shown to promote cardiovascular health by enhancing the production of nitric oxide (NO) in endothelial cells.[20] NO is a critical signaling molecule for vasodilation and maintaining vascular homeostasis.

Mechanism of Action

CDCQ increases intracellular calcium (Ca²⁺) levels, which triggers a signaling cascade involving several kinases.[20] This leads to the phosphorylation and activation of Protein Kinase A (PKA), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ), and AMP-activated protein kinase (AMPK).[20] These kinases, in turn, phosphorylate endothelial nitric oxide synthase (eNOS) at its activating site (Ser1177), leading to increased NO production.[20]

Signaling Pathway Diagram

Caption: eNOS activation pathway by a dicaffeoylquinic acid.

Conclusion

This compound, along with its isomers, presents a compelling profile of biological activities with significant therapeutic potential. Its well-documented anti-inflammatory, antiviral, and antioxidant properties are rooted in its ability to modulate critical cellular signaling pathways such as NF-κB, MAPK, and Nrf2. Furthermore, its capacity to inhibit key enzymes and transporters highlights its potential for development into targeted therapies for a range of conditions, including viral infections, inflammatory disorders, diabetes, and cardiovascular disease. The detailed experimental protocols and quantitative data summarized in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the pharmacological benefits of this promising natural compound.

References

- 1. ohsu.edu [ohsu.edu]

- 2. Stress-induced biosynthesis of dicaffeoylquinic acids in globe artichoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | CAS:1182-34-9 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. This compound | HIV Protease | TargetMol [targetmol.com]

- 11. 3,4-Dicaffeoylquinic Acid, a Major Constituent of Brazilian Propolis, Increases TRAIL Expression and Extends the Lifetimes of Mice Infected with the Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. archivepp.com [archivepp.com]

- 14. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression [mdpi.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from Artemisia annua L. Leaves against Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism underlying inhibitory effect of six dicaffeoylquinic acid isomers on melanogenesis and the computational molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibitory effects of dicaffeoylquinic acids from Artemisia dubia on aldo-keto reductase family 1b10 | Semantic Scholar [semanticscholar.org]

- 20. Effect of 3-caffeoyl, 4-dihydrocaffeoylquinic acid from Salicornia herbacea on endothelial nitric oxide synthase activation via calcium signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Antioxidant Capacity and Free Radical Scavenging of Dicaffeoylquinic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicaffeoylquinic acids (DCQAs) are a class of polyphenolic compounds found abundantly in various plants and are recognized for their significant health benefits, primarily attributed to their potent antioxidant and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the antioxidant capacity and free radical scavenging mechanisms of dicaffeoylquinic acids, with a specific focus on the available data for its various isomers, including 1,4-dicaffeoylquinic acid. It details quantitative data from key in vitro assays, outlines standardized experimental protocols, and elucidates the underlying cellular mechanisms, such as the activation of the Nrf2 signaling pathway. This document is intended to serve as a critical resource for researchers and professionals engaged in the study and development of natural antioxidant compounds.

Introduction to Dicaffeoylquinic Acids (DCQAs)

Dicaffeoylquinic acids are esters formed from quinic acid and two caffeic acid molecules.[1] Six different isomers exist, depending on the positions of the caffeoyl groups on the quinic acid ring: 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-DCQA.[1] These compounds are widely distributed in the plant kingdom, found in sources like echinacea, artichoke, and coffee beans.[1][3] The structural basis for their potent antioxidant activity lies in the catechol groups (o-dihydroxy groups) of the caffeic acid moieties, which are highly effective at donating hydrogen atoms to scavenge free radicals and chelating metal ions.[4] While extensive research highlights the antioxidant prowess of the DCQA class, data specifically for the 1,4-DCQA isomer is less prevalent in the literature compared to isomers like 3,5-DCQA and 4,5-DCQA.[1] This guide will synthesize the available information for the DCQA class while highlighting isomer-specific data where possible.

Free Radical Scavenging and Antioxidant Mechanisms

The antioxidant action of dicaffeoylquinic acids is multifaceted, involving both direct and indirect mechanisms.

-

Direct Scavenging: DCQAs can directly neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This is primarily achieved through hydrogen atom transfer (HAT) from the hydroxyl groups on the caffeic acid portions of the molecule. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an excellent radical scavenger.[4][5] Studies have demonstrated the ability of various DCQA isomers to effectively scavenge radicals such as the hydroxyl radical, superoxide anion, and stable free radicals like DPPH• and ABTS•+.[6][7][8]

-

Metal Ion Chelation: The catechol structure of DCQAs allows them to chelate transition metal ions like iron (Fe²⁺) and copper (Cu²⁺).[4][5] By sequestering these ions, DCQAs prevent them from participating in Fenton-type reactions, which are a major source of highly damaging hydroxyl radicals in biological systems.

-

Indirect Cellular Antioxidant Effects: Beyond direct scavenging, DCQAs exert protective effects by modulating endogenous antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10][11] By activating Nrf2, DCQAs stimulate the transcription of a suite of antioxidant and cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which is crucial for the synthesis of glutathione (GSH).[11][12]

Quantitative Data on Antioxidant Capacity

The antioxidant capacity of DCQA isomers has been quantified using various spectrophotometric assays. The tables below summarize the available data, typically expressed as IC₅₀ or EC₅₀ values (the concentration required to scavenge 50% of radicals or achieve 50% of the maximal effect). It is important to note the significant lack of specific data for this compound in the reviewed literature.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Isomer | IC₅₀ / EC₅₀ Value | Source |

| 1,3-Dicaffeoylquinic acid | 5–50 µM | [1] |

| 3,4-Dicaffeoylquinic acid | 6–20 µM | [1] |

| 3,4-Dicaffeoylquinic acid | EC₅₀: 68.91 µg/ml | [13] |

| 3,4-Dicaffeoylquinic acid | EC₅₀: 18.2 µM | [1] |

| 3,5-Dicaffeoylquinic acid | 5.1–21 µM | [1] |

| 3,5-Dicaffeoylquinic acid | EC₅₀: 18 µM | [1] |

| 4,5-Dicaffeoylquinic acid | 5–20 µM | [1] |

| 4,5-Dicaffeoylquinic acid | EC₅₀: 14.5 µM | [1] |

| This compound | Data not available in search results |

Table 2: Superoxide Anion (O₂⁻) Radical Scavenging Activity

| Isomer | IC₅₀ Value | Source |

| 1,3-dicaffeoyl-epi-quinic acid | 2.6 +/- 0.4 µg/mL | [6] |

| 3,5-dicaffeoyl-epi-quinic acid | 2.9 +/- 0.1 µg/mL | [6] |

| This compound | Data not available in search results |

Table 3: Ferric Reducing Antioxidant Power (FRAP)

| Isomer | EC₅₀ Value | Source |

| 3,4-Dicaffeoylquinic acid | 2.18 µg/ml | [13] |

| This compound | Data not available in search results |

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment and comparison of antioxidant activities. The following sections describe the methodologies for the most common assays.

DPPH Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[14]

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) to an absorbance of approximately 1.0 ± 0.2 at 517 nm.[14] This working solution should be freshly prepared and protected from light.[15]

-

Sample Preparation: Dissolve the test compound (e.g., this compound) and a positive control (e.g., Ascorbic Acid, Trolox) in the same solvent to create a series of concentrations.[16]

-

Reaction: In a 96-well microplate or cuvette, add a small volume of the sample or standard solution (e.g., 20 µl).[17] Add a larger volume of the DPPH working solution (e.g., 200 µl) to initiate the reaction.[17] A blank containing only the solvent instead of the sample is also prepared.

-

Incubation: Incubate the mixture at room temperature in the dark for a defined period, typically 10 to 30 minutes.[14][15]

-

Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH, which is typically 517 nm.[14][17]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value is determined by plotting the scavenging percentage against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of the radical cation back to the colorless neutral form is monitored spectrophotometrically.[18]

Methodology:

-

Reagent Preparation: Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[19][20] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[19]

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at its maximum absorbance wavelength (typically around 734 nm).[18][20]

-

Reaction: Add a small volume of the test sample or standard (e.g., 5-10 µl) to a larger volume of the ABTS•+ working solution (e.g., 200 µl).[18][21]

-

Incubation: Allow the reaction to proceed for a specified time (e.g., 5-6 minutes) at room temperature.[18][19]

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 734 nm).[18]

-

Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic environment.[22]

Methodology:

-

Reagent Preparation: The FRAP working solution is prepared fresh by mixing three stock solutions in a 10:1:1 ratio:

-

Standard Curve: Prepare a series of standards using a known antioxidant, typically ferrous sulfate (FeSO₄).[24]

-

Reaction: Add a small aliquot of the sample, standard, or blank (e.g., 10 µl) to a larger volume of the pre-warmed FRAP working solution (e.g., 220 µl).[22][25]

-

Incubation: Incubate the mixture for a short period (e.g., 4 minutes) at 37°C.[22][24]

-

Measurement: Measure the absorbance of the blue-colored solution at approximately 593 nm.[22]

-

Calculation: The FRAP value of the sample is determined by comparing its absorbance to the standard curve of Fe²⁺ concentration. Results are expressed as mM of Fe²⁺ equivalents per liter or gram of sample.

Visualized Workflows and Signaling Pathways

Experimental Assay Workflows

The following diagrams illustrate the generalized workflows for the antioxidant assays described above.

Caption: Generalized workflow for the DPPH free radical scavenging assay.

Caption: Generalized workflow for the ABTS radical cation decolorization assay.

References

- 1. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Antioxidant Properties of Caffeoylquinic and Feruloylquinic Acids: A Computational Study on Hydroperoxyl Radical Scavenging and Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Four New Dicaffeoylquinic Acid Derivatives from Glasswort (Salicornia herbacea L.) and Their Antioxidative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Cytoprotective Effects of the Di-O-Caffeoylquinic Acid Family: The Mechanism, Structure–Activity Relationship, and Conformational Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of new dicaffeoylquinic acids from Chrysanthemum morifolium and their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cris.biu.ac.il [cris.biu.ac.il]

- 9. researchgate.net [researchgate.net]

- 10. ohsu.edu [ohsu.edu]

- 11. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. mdpi.com [mdpi.com]

- 15. zen-bio.com [zen-bio.com]

- 16. iomcworld.com [iomcworld.com]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. zen-bio.com [zen-bio.com]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. researchgate.net [researchgate.net]

- 24. ecommons.cornell.edu [ecommons.cornell.edu]

- 25. cosmobiousa.com [cosmobiousa.com]

neuroprotective potential of 1,4-Dicaffeoylquinic acid in neurological disorders

An In-Depth Technical Guide on the Neuroprotective Potential of Dicaffeoylquinic Acids in Neurological Disorders

Abstract

Neurodegenerative diseases represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. Oxidative stress and chronic neuroinflammation are key pathological drivers in these conditions[1][2][3]. Caffeoylquinic acids (CQAs), particularly dicaffeoylquinic acid (diCQA) isomers, are a class of polyphenolic compounds found in various plants that have garnered substantial interest for their potent antioxidant and anti-inflammatory properties[4][5]. This technical guide provides a comprehensive overview of the neuroprotective potential of diCQAs, with a focus on the available preclinical evidence for isomers such as 1,5-, 3,4-, and 3,5-diCQA as a basis for the therapeutic potential of the broader class, including the less-studied 1,4-Dicaffeoylquinic acid. We consolidate data from in vitro and in vivo studies, detail the underlying molecular mechanisms, present quantitative findings in structured tables, and provide representative experimental protocols to facilitate future research in this promising area of neuropharmacology.

Introduction to Dicaffeoylquinic Acids (diCQAs)

Dicaffeoylquinic acids are esters formed from one molecule of quinic acid and two molecules of caffeic acid[5]. Six different isomers exist, including 1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-diCQA, which differ in the attachment points of the caffeoyl groups to the quinic acid core[5]. While a significant body of research highlights the neuroprotective effects of the diCQA class, data is predominantly available for the 1,5-, 3,4-, 3,5-, and 4,5-isomers, with a notable lack of specific information on 1,4-diCQA[5]. These compounds are recognized for a range of pharmacological activities, including antioxidant, anti-inflammatory, hepatoprotective, and neuroprotective effects[5]. Their ability to modulate key signaling pathways involved in cellular defense and inflammation makes them compelling candidates for therapeutic development against neurological disorders.

Core Mechanisms of Neuroprotection

The neuroprotective effects of diCQAs are multifactorial, primarily revolving around their ability to counteract oxidative stress and neuroinflammation, two central pillars of neurodegeneration.

Antioxidant Activity via Nrf2/ARE Pathway Activation

A primary mechanism underlying the neuroprotective action of diCQAs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[5][6]. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or electrophilic compounds like diCQAs, Nrf2 is released from Keap1 and translocates to the nucleus[6]. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, upregulating the expression of a suite of cytoprotective and antioxidant enzymes, including heme oxygenase-1 (HO-1), glutathione peroxidase (GPx), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (GSH) synthesis[6][7][8]. This enhanced endogenous antioxidant defense system effectively neutralizes reactive oxygen species (ROS), mitigates oxidative damage, and restores cellular redox homeostasis[2][7].

Anti-inflammatory Effects via NF-κB Pathway Inhibition

Neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[9][10]. In resting cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes[9][11]. Studies have shown that diCQAs can suppress this cascade by inhibiting the degradation of IκB-α and preventing the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of downstream inflammatory mediators[11][12].

Anti-Apoptotic and Anti-Amyloidogenic Effects

Beyond antioxidant and anti-inflammatory actions, diCQAs exhibit other crucial neuroprotective functions:

-

Inhibition of Apoptosis: In models of oxidative stress, diCQAs have been shown to reduce the activation of caspase-3, a key executioner enzyme in the apoptotic cascade, thereby preventing programmed cell death[13][14].

-

Modulation of Amyloid-β (Aβ) Toxicity: In the context of Alzheimer's disease (AD), Aβ accumulation is a central pathological hallmark[15]. Several diCQAs have demonstrated the ability to protect against Aβ-induced cytotoxicity[15][16]. They can also attenuate Aβ-induced alterations in tau protein expression and phosphorylation[15]. Interestingly, some studies show that cognitive benefits can occur even without a reduction in the overall Aβ plaque burden, suggesting a mechanism that mitigates downstream toxicity[17]. One study identified 1,3-diCQA as a potent inhibitor of Aβ (1-40) self-aggregation[18].

Preclinical Evidence in Neurological Disorder Models

The therapeutic potential of diCQAs is supported by a growing body of evidence from various in vitro and in vivo experimental models.

In Vitro Studies

Cell-based assays are crucial for elucidating molecular mechanisms and providing initial proof-of-concept for neuroprotective activity.

-

Oxidative Stress Models: In SH-SY5Y human neuroblastoma cells subjected to hydrogen peroxide (H₂O₂)-induced injury, pretreatment with 3,5-diCQA attenuated neuronal death, restored depleted intracellular glutathione levels, and reduced caspase-3 activation[14]. Similarly, various caffeoylquinic acid derivatives protected SH-SY5Y cells from H₂O₂-induced damage, with some derivatives showing an ability to activate endogenous antioxidant enzymes and regulate MAPK and AKT signaling[19].

-

Alzheimer's Disease Models: In PC-12 cells exposed to Aβ peptide, 3,5-diCQA decreased intracellular oxidative stress by 51.3% and increased cell viability up to 2.8-fold compared to controls[20]. In MC65 and SH-SY5Y neuroblastoma cell lines, 1,5-diCQA and isochlorogenic acid A (a diCQA isomer) were highly effective at mitigating Aβ-induced cell death and normalizing pathological changes in tau protein[15].

-

Cerebral Ischemia Models: In primary rat cortical astrocytes subjected to oxygen and glucose deprivation (OGD)/reperfusion, 1,5-diCQA suppressed cell death, reduced ROS production, and prevented glutathione depletion[8]. This effect was mediated by the activation of the Nrf2 pathway, as the protective effects were significantly diminished when Nrf2 was silenced[8].

In Vivo Studies

Animal models provide a more complex physiological system to validate the therapeutic efficacy of diCQAs.

-

Alzheimer's Disease Models: In 5XFAD transgenic mice, a model for familial AD, long-term treatment with caffeoylquinic acid improved recognition memory and ameliorated the loss of mature neurons[17]. This cognitive improvement occurred without a significant reduction in Aβ plaque burden or markers of neuroinflammation, pointing towards a mechanism of neuronal resilience[17].

-

Cerebral Ischemia Models: In a rat model of middle cerebral artery occlusion (MCAO), a derivative of caffeoylquinic acid significantly reduced the infarct size and downregulated markers of oxidative stress, including malondialdehyde and nitric oxide synthase[13]. The treatment also reduced apoptosis in cortical cells[13].

-

Stress-Induced Depression Models: In mice treated with corticosterone to induce a depressive-like state, diCQAs (specifically 3,4- and 3,5-diCQA) reduced depressive behaviors and alleviated memory loss[21][22]. The proposed mechanism involves the reduction of ROS production through the inhibition of monoamine oxidase (MAO) A and B enzymes in neurons and astrocytes[21][22].

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies investigating the neuroprotective effects of various diCQA isomers.

Table 1: In Vitro Neuroprotective Efficacy of diCQAs

| Isomer / Compound | Cell Line | Insult / Model | Concentration / Dose | Key Quantitative Results | Reference |

| 3,5-diCQA | PC-12 | Amyloid-β peptide | Not specified | ▲ Cell viability by 2.8-fold▼ Intracellular oxidative stress by 51.3% | [20] |

| 3,5-diCQA | SH-SY5Y | Hydrogen Peroxide | Pretreatment | Attenuated neuronal death and caspase-3 activation; Restored glutathione levels | [14] |

| 1,5-diCQA | Rat Cortical Astrocytes | OGD/Reperfusion | Pretreatment | Suppressed cell death; Reduced ROS production; Prevented glutathione depletion | [8] |

| 1,5-diCQA & IsoA | MC65 & SH-SY5Y | Amyloid-β toxicity | ~750 ng/mL | Mitigated Aβ-induced cell death; Attenuated increase in tau expression | [15][16] |

| 1,3-diCQA | N/A | Aβ (1-40) Aggregation | N/A | Strong binding affinity (KD = 26.7 nM); Disrupted Aβ self-aggregation | [18] |

-

▲: Increase; ▼: Decrease; OGD: Oxygen-Glucose Deprivation; IsoA: Isochlorogenic Acid A.

Table 2: In Vivo Neuroprotective and Anti-inflammatory Efficacy of diCQAs

| Isomer / Compound | Animal Model | Neurological Condition | Dosing Regimen | Key Quantitative Results | Reference |

| Caffeoylquinic Acids | 5XFAD Mice | Alzheimer's Disease | 0.8% CQA diet for 4 months | Improved recognition memory; Ameliorated reduction of mature neurons | [17] |

| MQA (diCQA derivative) | Rat (MCAO model) | Cerebral Ischemia | 7 days prior to MCAO | Significantly reduced infarct size; Downregulated MDA and NOS levels | [13] |

| 3,4- & 3,5-diCQA | Mice (Corticosterone) | Stress-induced Depression | Not specified | Reduced depressive behaviors; Alleviated memory loss by inhibiting MAO | [21][22] |

| 3,4,5-triCQA | Rat (Carrageenan) | Paw Edema (Inflammation) | 50 mg/kg | 88% of indomethacin's activity in inhibiting edema volume | [23] |

-

MQA: 1,5-O-dicaffeoyl-3-O-(4-malic acid methylester)-quinic acid; MCAO: Middle Cerebral Artery Occlusion; MDA: Malondialdehyde; NOS: Nitric Oxide Synthase.

Detailed Experimental Protocols

The following sections provide generalized methodologies for key experiments cited in diCQA research. These protocols are intended as a guide and may require optimization for specific experimental contexts.

In Vitro Neuroprotection Assay (Generalized)

This protocol describes a typical workflow for assessing the protective effects of a test compound (e.g., 1,4-DCQA) against an oxidative insult in a neuronal cell line.

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Plating: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test diCQA isomer or vehicle (DMSO, typically <0.1%). The cells are incubated for a pre-treatment period (e.g., 2 hours).

-

Induction of Injury: A neurotoxic agent, such as hydrogen peroxide (H₂O₂) to a final concentration of 100-200 µM, is added to the wells (excluding the control group).

-

Incubation: The plates are incubated for an additional 24 hours.

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

-

-

ROS Detection (DCFH-DA Assay):

-

Following treatment, cells are washed with PBS and incubated with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

-

The fluorescence intensity (excitation 485 nm, emission 535 nm) is measured to quantify intracellular ROS levels.

-

-

Statistical Analysis: Data are presented as mean ± standard deviation (SD). Statistical significance is determined using one-way ANOVA followed by a post-hoc test (e.g., Tukey's).

In Vivo Cerebral Ischemia Model (Generalized)

This protocol outlines a representative workflow for evaluating a diCQA isomer in a rat model of stroke.

-

Animal Model: Adult male Sprague-Dawley rats (250-300g) are used. All procedures must be approved by an Institutional Animal Care and Use Committee.

-

Drug Administration: Rats are randomly divided into groups: Sham, MCAO + Vehicle, and MCAO + diCQA. The diCQA is administered orally (e.g., 50 mg/kg/day) for 7 consecutive days prior to surgery.

-

Middle Cerebral Artery Occlusion (MCAO) Surgery:

-

Anesthetize the rat (e.g., with isoflurane).

-

Perform a midline neck incision to expose the common carotid artery (CCA).

-

Introduce a 4-0 monofilament nylon suture with a rounded tip into the external carotid artery and advance it into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.

-

Sham-operated animals undergo the same procedure without the suture insertion.

-

-

Neurological Deficit Scoring: At 24 hours post-MCAO, evaluate neurological function on a 5-point scale (0 = no deficit, 4 = severe deficit).

-

Infarct Volume Measurement:

-

Euthanize the animals and perfuse the brains.

-

Section the brains into 2 mm coronal slices.

-

Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.

-

Healthy tissue stains red, while the infarcted area remains white.

-

Quantify the infarct volume using image analysis software.

-

-

Biochemical Analysis: Homogenize brain tissue from the ischemic hemisphere to measure levels of oxidative stress markers (MDA), antioxidant enzymes (SOD, GPx), and inflammatory cytokines (TNF-α, IL-1β) via ELISA or Western blot.

-

Statistical Analysis: Use ANOVA to compare data between groups. A p-value < 0.05 is considered statistically significant.

Conclusion and Future Directions

The available preclinical evidence strongly supports the neuroprotective potential of the dicaffeoylquinic acid class of compounds in models of various neurological disorders, including Alzheimer's disease, cerebral ischemia, and stress-induced depression. The primary mechanisms of action involve the potent activation of the Nrf2 antioxidant pathway and the inhibition of the NF-κB inflammatory pathway.

However, a significant research gap exists concerning the 1,4-diCQA isomer specifically. Future research should prioritize:

-

Isolation and Characterization: Focused studies to isolate or synthesize pure 1,4-diCQA to enable direct evaluation of its neuroprotective properties.

-

Head-to-Head Isomer Comparison: Comprehensive studies comparing the relative potency and efficacy of all six diCQA isomers across different neurological models to identify lead candidates.

-

Pharmacokinetic and Bioavailability Studies: Investigation into the absorption, distribution, metabolism, and excretion (ADME) profiles of diCQAs to understand their ability to cross the blood-brain barrier and engage central targets.

-

Chronic Disease Models: Evaluation of long-term diCQA administration in more slowly progressing models of neurodegeneration.

References

- 1. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease [mdpi.com]

- 2. Neuroprotective Effect of Antioxidants in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidants and Anti-Inflammatory Effects in Neurodegenerative Diseases (NDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1, 5-Dicaffeoylquinic acid-mediated glutathione synthesis through activation of Nrf2 protects against OGD/reperfusion-induced oxidative stress in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalsciencebooks.info [globalsciencebooks.info]

- 11. Chondroprotective Effects of 4,5-Dicaffeoylquinic Acid in Osteoarthritis through NF-κB Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Treatment with MQA, a Derivative of Caffeoylquinic Acid, Provides Neuroprotective Effects against Cerebral Ischemia Through Suppression of the p38 Pathway and Oxidative Stress in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Caffeoylquinic acids in Centella asiatica protect against amyloid-β toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Caffeoylquinic Acid Mitigates Neuronal Loss and Cognitive Decline in 5XFAD Mice Without Reducing the Amyloid-β Plaque Burden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dicaffeoylquinic acid - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 19. Caffeoylquinic Acid Derivatives Protect SH-SY5Y Neuroblastoma Cells from Hydrogen Peroxide-Induced Injury Through Modulating Oxidative Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective effect of caffeoylquinic acids from Artemisia princeps Pampanini against oxidative stress-induced toxicity in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dicaffeoylquinic acids alleviate memory loss via reduction of oxidative stress in stress-hormone-induced depressive mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. In vivo anti-inflammatory activity of caffeoylquinic acid derivatives from Solidago virgaurea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Chemical Synthesis of 1,4-Dicaffeoylquinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dicaffeoylquinic acid (1,4-DCQA) is a naturally occurring phenolic compound found in various plants. It belongs to the family of dicaffeoylquinic acids (diCQAs), which are esters of caffeic acid and quinic acid.[1][2] 1,4-DCQA has garnered significant interest within the scientific community due to its diverse biological activities, including potent anti-inflammatory and antiviral properties. Notably, it has been identified as an inhibitor of lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-α) production and a potent inhibitor of HIV-1 integrase, an essential enzyme for viral replication.[3][4][5][] This document provides an overview of a generalized chemical synthesis approach for 1,4-DCQA, purification methods, and a summary of related quantitative data for its isomers, alongside diagrams illustrating a potential synthesis workflow and a key signaling pathway modulated by 1,4-DCQA.

It is important to note that while general synthetic strategies for caffeoylquinic acids are established, a detailed, step-by-step protocol with specific yields for the total synthesis of this compound is not extensively documented in publicly available literature. The protocols and data presented herein are based on the synthesis of its isomers and related compounds.

Data Presentation: Synthesis of Dicaffeoylquinic Acid Isomers

Quantitative data for the chemical synthesis of specific dicaffeoylquinic acid isomers is limited. However, the following table summarizes reported yields for the synthesis of related monocaffeoylquinic acid isomers, which provides context for the potential efficiency of the esterification and deprotection steps involved.

| Compound | Starting Materials | Key Synthesis Steps | Overall Yield (%) | Reference |

| 1-Caffeoylquinic acid | Quinic acid, Caffeoyl chloride | Protection, Esterification, Deprotection | 41 | [7] |

| 4-Caffeoylquinic acid | Quinic acid derivative | Selective Esterification, Hydrolysis | 36 | [7] |

| 5-Caffeoylquinic acid | Quinic acid derivative | Selective Esterification, Hydrolysis | 60 | [7] |

| Methyl Caffeate | Caffeic acid, Methanol | Esterification (PTSA catalyst) | 84 | [8] |

Experimental Protocols

The following sections outline a generalized, multi-step protocol for the chemical synthesis of this compound, based on established methods for its isomers.

Part 1: Protection of Quinic Acid

The selective protection of the hydroxyl groups of quinic acid is a critical step to ensure the regioselective esterification at the C1 and C4 positions.

Materials:

-

D-(-)-Quinic acid

-

2,2-Dimethoxypropane or other suitable protecting agent

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve D-(-)-Quinic acid in anhydrous DMF.

-

Add the protecting agent (e.g., 2,2-dimethoxypropane) and a catalytic amount of an acid catalyst.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

-

Quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting protected quinic acid derivative by silica gel column chromatography to isolate the desired isomer with free hydroxyl groups at the C1 and C4 positions. The choice of protecting group and reaction conditions will determine the selectively protected intermediate.

Part 2: Preparation of Activated Caffeic Acid

To facilitate the esterification, caffeic acid is typically converted to a more reactive derivative, such as an acyl chloride. The hydroxyl groups of caffeic acid must first be protected.

Materials:

-

Caffeic acid

-

Protecting agent (e.g., acetic anhydride or a silylating agent)

-

Thionyl chloride or oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous DMF (catalytic amount)

Procedure:

-

Protect the two phenolic hydroxyl groups of caffeic acid using a suitable protecting agent (e.g., acetylation with acetic anhydride).

-

Dissolve the protected caffeic acid in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF.

-

Slowly add thionyl chloride or oxalyl chloride to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the conversion to the acyl chloride is complete.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude protected caffeoyl chloride. This derivative is typically used immediately in the next step.

Part 3: Esterification

The protected quinic acid is reacted with the activated caffeic acid derivative to form the dicaffeoylquinic acid backbone.

Materials:

-

Protected quinic acid from Part 1

-

Protected caffeoyl chloride from Part 2

-

Anhydrous pyridine or other suitable base

-

Anhydrous DCM

Procedure:

-

Dissolve the protected quinic acid in anhydrous DCM and cool to 0 °C.

-

Add anhydrous pyridine.

-

Slowly add a solution of the protected caffeoyl chloride in anhydrous DCM.

-

Stir the reaction mixture at room temperature until completion (monitor by TLC).

-

Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the fully protected this compound.

Part 4: Deprotection

The final step is the removal of all protecting groups to yield the target compound, this compound.

Materials:

-

Fully protected this compound from Part 3

-

Deprotection reagent (e.g., trifluoroacetic acid for acid-labile groups, or a base for base-labile groups)

-

Solvent (e.g., DCM, methanol)

Procedure:

-

Dissolve the protected this compound in a suitable solvent.

-